1,3-Dimethylcyclohexan-1-amine
Description
1,3-Dimethylcyclohexan-1-amine is a cyclohexane derivative featuring an amine group at position 1 and a methyl group at position 3. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol. The SMILES notation is CC1(CCCC(C1)N)C, and its InChI key is DUMSDLPWUAVLJQ-UHFFFAOYSA-N . Structurally, the compound adopts a chair conformation, with steric effects influencing reactivity and interactions. It is primarily used as an intermediate in organic synthesis and pharmaceutical research due to its amine functionality and stereochemical versatility.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C8H17N/c1-7-4-3-5-8(2,9)6-7/h7H,3-6,9H2,1-2H3 |
InChI Key |
YDCFHXBMJXTPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylcyclohexan-1-amine can be synthesized through several methods. One common method involves the reductive amination of 1,3-dimethylcyclohexanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method involves the Leuckart reaction, where 1,3-dimethylcyclohexanone is reacted with formamide and formic acid under heating conditions .
Industrial Production Methods
In industrial settings, the production of 1,3-dimethylcyclohexan-1-amine may involve continuous flow processes to optimize yield and efficiency. Catalytic hydrogenation of 1,3-dimethylcyclohexanone in the presence of ammonia or primary amines is a common approach. The use of high-pressure reactors and advanced catalysts can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Reagents like acyl chlorides, aldehydes, or ketones in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other substituted derivatives.
Scientific Research Applications
1,3-Dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 1,3-dimethylcyclohexan-1-amine depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogues with Methyl Substituents
Key Differences :
- Substituent Position : Moving the methyl group from position 3 to 4 (as in 4-Methylcyclohexane-1,3-diamine) introduces a second amine group, enhancing hydrogen-bonding capacity and utility in polymer chemistry .
- Salt Formation : The hydrochloride derivative of 3,3-dimethylcyclohexan-1-amine exhibits higher molecular weight and altered solubility, making it suitable for controlled pharmaceutical applications .
Derivatives with Functional Group Modifications
Key Differences :
- Ether Groups : The introduction of methoxy or ethoxyethyl groups (e.g., in n-(2-Ethoxyethyl)-3,3-dimethylcyclohexan-1-amine) improves hydrophilicity and solvent compatibility .
- Aromaticity : 3-Methoxyeticyclidin incorporates a phenyl ring, enabling π-π interactions and altering biological activity .
Stereochemical Variations
Key Differences :
- Cis vs. Trans : Stereochemistry significantly impacts biological activity and catalytic utility. For example, cis-3-Methylcyclohexan-1-amine is prioritized in chiral separations .
Biological Activity
1,3-Dimethylcyclohexan-1-amine (DMCHA) is an organic compound with the molecular formula C8H17N. It is a cyclic amine characterized by two methyl groups attached to the cyclohexane ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The biological activity of DMCHA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group allows for the formation of hydrogen bonds and ionic interactions, which can influence the activity of target molecules in biological systems. Its unique structural features contribute to its conformational stability and reactivity compared to other amines.
Biological Activity Overview
Research indicates that DMCHA exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that DMCHA may inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis. In high-throughput screening, compounds similar to DMCHA demonstrated significant inhibitory effects against this pathogen, with minimum inhibitory concentrations (MIC) often below 20 µM .
- Enzyme Interaction : DMCHA's interaction with enzymes may lead to altered enzymatic activity. Specific studies are ongoing to elucidate these interactions and their physiological implications.
Case Studies and Research Findings
Several studies have explored the biological activity of DMCHA:
- Antimycobacterial Screening : A study screened a library of compounds against Mycobacterium tuberculosis, identifying several hits with MIC values < 20 µM. DMCHA was noted for its potential as a lead compound in developing new antimycobacterial agents .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to DMCHA can enhance its biological activity. For example, specific substitutions on the cyclohexane ring were found to improve potency against bacterial strains while maintaining favorable pharmacokinetic properties .
- Cytotoxicity Studies : Cytotoxicity assays against HepG2 liver cells indicated that while some derivatives of DMCHA showed promising antibacterial activity, they also exhibited varying degrees of cytotoxicity. This highlights the need for careful evaluation during drug development .
Comparative Analysis
The biological activity of DMCHA can be compared with similar compounds. The following table summarizes key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2-Dimethylcyclohexan-1-amine | Methyl groups at positions 1 and 2 | Different reactivity due to altered sterics |
| 1,4-Dimethylcyclohexan-1-amine | Methyl groups at positions 1 and 4 | Distinct properties affecting biological activity |
| Cyclohexylamine | Lacks methyl groups | Different steric and electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
